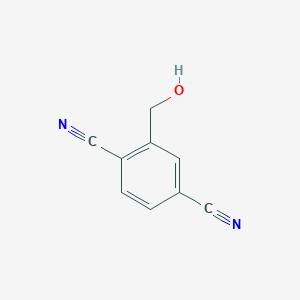
4-(Tosyloxymethyl)quinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tosyloxymethyl)quinuclidine is a chemical compound that features a quinuclidine core structure with a tosyl group attached to a methylene bridge. Quinuclidine, also known as 1-azabicyclo[2.2.2]octane, is a bicyclic amine that is commonly found in various natural and synthetic compounds. The tosyl group, derived from p-toluenesulfonic acid, is often used as a protecting group in organic synthesis due to its stability and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxymethyl)quinuclidine typically involves the tosylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Quinuclidine+Tosyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tosyloxymethyl)quinuclidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The quinuclidine core can be oxidized to form quinuclidone derivatives.
Reduction: Reduction reactions can convert the quinuclidine core to its corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinuclidine derivatives.
Oxidation: Formation of quinuclidone derivatives.
Reduction: Formation of quinuclidine amines.
Aplicaciones Científicas De Investigación
4-(Tosyloxymethyl)quinuclidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antimicrobial agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 4-(Tosyloxymethyl)quinuclidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The tosyl group can also serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
4-(Tosyloxymethyl)quinuclidine can be compared with other quinuclidine derivatives such as:
Quinuclidine: The parent compound, which lacks the tosyl group.
Quinolizidine: A structurally similar bicyclic compound with different pharmacological properties.
Pyrrolizidine: Another bicyclic compound with a different nitrogen placement.
The uniqueness of this compound lies in its tosyl group, which provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H21NO3S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H21NO3S/c1-13-2-4-14(5-3-13)20(17,18)19-12-15-6-9-16(10-7-15)11-8-15/h2-5H,6-12H2,1H3 |
Clave InChI |
QEXVWOAHTHPLCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCN(CC2)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
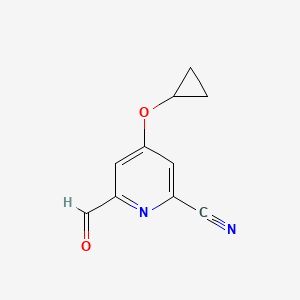
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
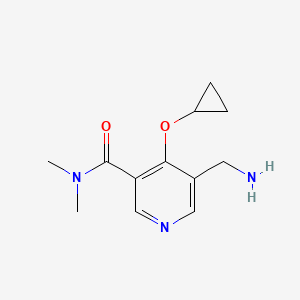
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
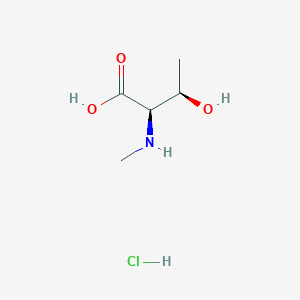

![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
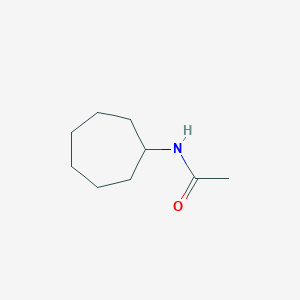
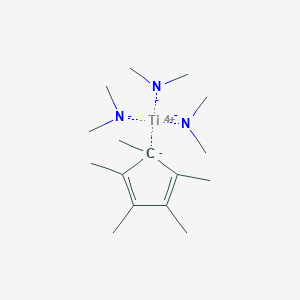
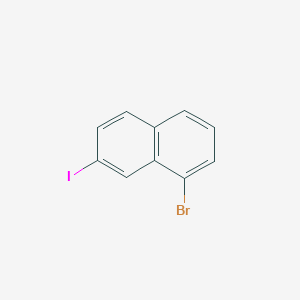
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
